molecular formula C7H7F7O2 B1423149 Methyl 4,4,5,5,6,6,6-heptafluorohexanoate CAS No. 2070-60-2

Methyl 4,4,5,5,6,6,6-heptafluorohexanoate

Cat. No.: B1423149
CAS No.: 2070-60-2
M. Wt: 256.12 g/mol
InChI Key: OUGVLAVHRNOQEV-UHFFFAOYSA-N
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Description

Methyl 4,4,5,5,6,6,6-heptafluorohexanoate is an organic compound with the chemical formula C7H7F7O2. It is a methyl ester derivative of heptafluorohexanoic acid. This compound is known for its high chemical and thermal stability, making it useful in various industrial and scientific applications. It is insoluble in water but soluble in organic solvents such as ethanol and ether .

Preparation Methods

Methyl 4,4,5,5,6,6,6-heptafluorohexanoate can be synthesized through several methods. One common synthetic route involves the reaction of heptafluorohexanoic acid with methanol in the presence of a catalyst. Another method involves using phosgene as a fluorinating agent to react with methyl hexanoate . Industrial production typically follows these methods but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

Methyl 4,4,5,5,6,6,6-heptafluorohexanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4,4,5,5,6,6,6-heptafluorohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4,4,5,5,6,6,6-heptafluorohexanoate exerts its effects is primarily through its interactions with other molecules in chemical reactions. Its high electronegativity due to the presence of multiple fluorine atoms makes it a strong electron-withdrawing group, influencing the reactivity of the compound. This property is utilized in various catalytic and synthetic processes .

Comparison with Similar Compounds

Methyl 4,4,5,5,6,6,6-heptafluorohexanoate can be compared with other fluorinated esters such as:

  • Methyl 4,4,5,5,6,6,6-heptafluoro-2-methylhexanoate
  • Methyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate

These compounds share similar properties but differ in their specific functional groups and reactivity. This compound is unique due to its specific structure, which provides a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

methyl 4,4,5,5,6,6,6-heptafluorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F7O2/c1-16-4(15)2-3-5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGVLAVHRNOQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895391
Record name Methyl 4,4,5,5,6,6,6-heptafluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070-60-2
Record name Methyl 4,4,5,5,6,6,6-heptafluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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